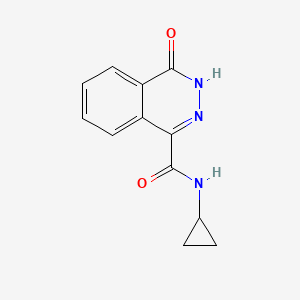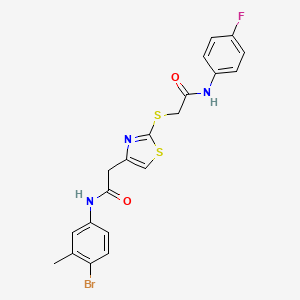
N-(4-bromo-3-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their versatile chemical properties and potential biological activities. Compounds with similar structural features have been synthesized and studied for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of thiazole, acetamide, and substituted phenyl groups suggests a potential for specific biological interactions and activities.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, the synthesis of related N-substituted acetamide derivatives has been achieved through condensation reactions involving halogenated phenyl compounds, amines, and thio-compounds in the presence of suitable catalysts and reagents (Sunder & Maleraju, 2013). Such synthetic routes are adaptable for the introduction of various substituents, allowing for the exploration of structure-activity relationships.
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using techniques such as NMR, IR, and Mass spectrometry, confirming the presence of key functional groups and the overall molecular framework. X-ray crystallography provides insight into the 3-dimensional arrangement, showcasing intermolecular interactions and the molecular conformation that may influence biological activity (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by the presence of reactive functional groups. The thiazole and acetamide groups, for instance, participate in hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity. These compounds can undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the surrounding chemical environment.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are essential for determining the compound's suitability for further development, especially in pharmaceutical applications. These properties are influenced by the molecular structure and can be tailored during the synthesis process by modifying the substituents on the core molecule.
Chemical Properties Analysis
The chemical behavior of such compounds, including their stability, reactivity, and interaction with biological macromolecules, is central to their potential as therapeutic agents. Studies have shown that similar compounds exhibit significant biological activities, which can be attributed to their ability to interact with enzymes and receptors through well-defined chemical mechanisms (Abbasi et al., 2020).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research has focused on the synthesis and antimicrobial activity assessment of sulfide and sulfone derivatives of thiazole compounds, indicating significant interest in thiazole-based molecules for developing new antimicrobial agents. Such compounds have been screened against Gram-negative and Gram-positive bacteria, as well as fungi, demonstrating potential utility in combating microbial infections (Badiger et al., 2013).
Anticancer Research
- The anticancer potential of thiazole derivatives has been explored, with studies synthesizing new compounds and evaluating their efficacy against various cancer cell lines. This research avenue highlights the relevance of thiazole moieties in designing potential anticancer agents, underscoring the compound's utility in therapeutic interventions (Evren et al., 2019).
Pharmacological Profiles
- The investigation into the synthesis and biological evaluation of thiazole derivatives for potential anticancer applications provides a framework for understanding the compound's utility in designing new pharmacological agents. These studies often encompass a wide range of biological assays to determine the efficacy and selectivity of compounds against cancer cells, pointing to the broader applicability of such chemical entities in drug development processes (Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2S2/c1-12-8-15(6-7-17(12)21)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-4-2-13(22)3-5-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQWNOFIDVKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)
![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)
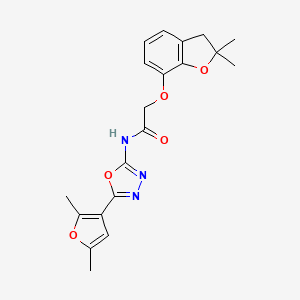

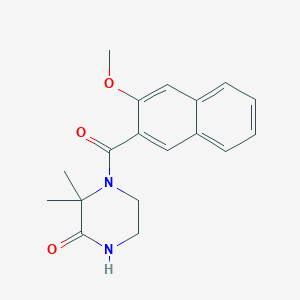
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
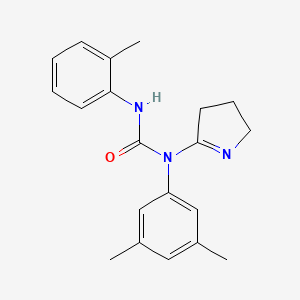
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)
